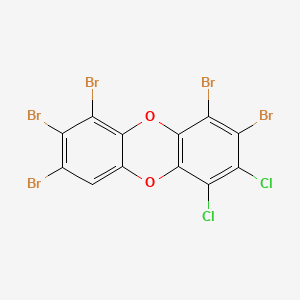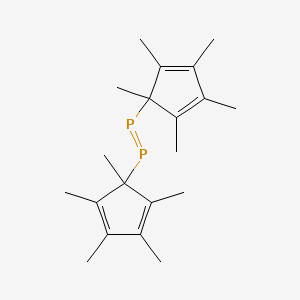
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane is an organophosphorus compound with the molecular formula C20H30P2. This compound is notable for its unique structure, which includes two pentamethylcyclopentadienyl rings bonded to a phosphanylidenephosphane group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane typically involves the reaction of pentamethylcyclopentadiene with a suitable phosphorus reagent under controlled conditions. One common method involves the use of a phosphorus trichloride precursor, which reacts with pentamethylcyclopentadiene in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is typically performed at low temperatures to control the reaction rate and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The compound can undergo substitution reactions where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield phosphine oxides, while reduction reactions produce phosphines. Substitution reactions can result in a variety of products depending on the nucleophiles used.
科学研究应用
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be used in catalytic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the synthesis of other organophosphorus compounds and materials with specific properties.
作用机制
The mechanism of action of (1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane involves its interaction with molecular targets through its phosphorus atoms. The compound can act as a ligand, coordinating with metal ions and influencing their reactivity. This coordination can alter the electronic properties of the metal center, facilitating various catalytic processes. The specific pathways involved depend on the nature of the metal ion and the reaction conditions.
相似化合物的比较
Similar Compounds
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)phosphine: This compound has a similar structure but contains only one pentamethylcyclopentadienyl ring.
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)phosphine oxide: This is an oxidized form of the compound with a phosphine oxide group.
Uniqueness
(1,2,3,4,5-Pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane is unique due to its dual pentamethylcyclopentadienyl rings and phosphanylidenephosphane group. This structure provides it with distinct electronic and steric properties, making it a valuable ligand in coordination chemistry and catalysis. Its ability to form stable complexes with various metal ions sets it apart from similar compounds.
属性
CAS 编号 |
104598-67-6 |
|---|---|
分子式 |
C20H30P2 |
分子量 |
332.4 g/mol |
IUPAC 名称 |
(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)-(1,2,3,4,5-pentamethylcyclopenta-2,4-dien-1-yl)phosphanylidenephosphane |
InChI |
InChI=1S/C20H30P2/c1-11-12(2)16(6)19(9,15(11)5)21-22-20(10)17(7)13(3)14(4)18(20)8/h1-10H3 |
InChI 键 |
KVOWGFHFUSMDQM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(C(=C1C)C)(C)P=PC2(C(=C(C(=C2C)C)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


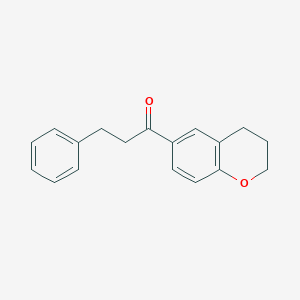
![N1-[1-(3-Pyridinyl)ethyl]-1,3-propanediamine](/img/structure/B14324096.png)
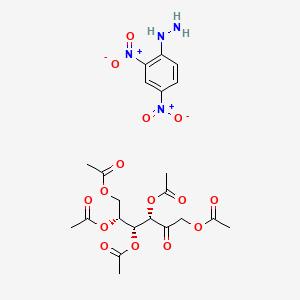
![Dimethyl 2-[(methanesulfonyl)oxy]pentanedioate](/img/structure/B14324108.png)
![1-Octanamine, N-[2-(2-methoxyethoxy)ethyl]-](/img/structure/B14324115.png)
![2-(Benzenesulfinyl)-2-[(4-methoxyphenyl)methyl]-3,3-dimethyloxirane](/img/structure/B14324118.png)
![Trimethyl[(phenylselanyl)methyl]stannane](/img/structure/B14324129.png)
![N~1~-{3-[Tris(octadecyloxy)silyl]propyl}ethane-1,2-diamine](/img/structure/B14324136.png)
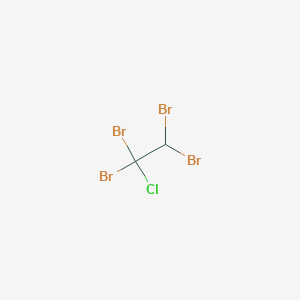
![Dimethyl [(3-phenoxyphenyl)methyl]phosphonate](/img/structure/B14324155.png)
![2-Diazonio-4,4-dimethyl-1-oxo-1-[(prop-2-en-1-yl)oxy]pent-2-en-3-olate](/img/structure/B14324161.png)

![6-(4-tert-Butylphenyl)-[1,3,4]thiadiazolo[3,2-a][1,2,3]triazolo[4,5-d]pyrimidin-9(1H)-one](/img/structure/B14324183.png)
